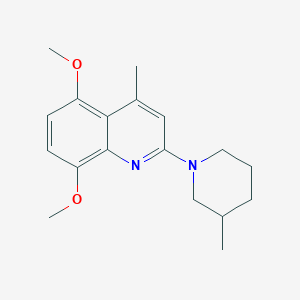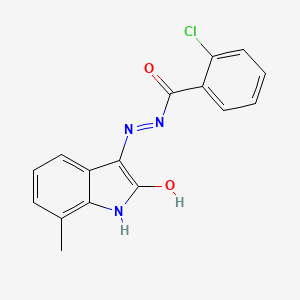
5,8-dimethoxy-4-methyl-2-(3-methyl-1-piperidinyl)quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,8-dimethoxy-4-methyl-2-(3-methyl-1-piperidinyl)quinoline, also known as DMQX, is a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor. The NMDA receptor is a type of glutamate receptor that plays an important role in synaptic plasticity, learning, and memory. DMQX has been widely used in scientific research to investigate the role of the NMDA receptor in various physiological and pathological processes.
Mecanismo De Acción
5,8-dimethoxy-4-methyl-2-(3-methyl-1-piperidinyl)quinoline is a competitive antagonist of the NMDA receptor. It binds to the receptor at the glycine site and prevents the binding of glycine, which is required for the activation of the receptor. By blocking the activation of the NMDA receptor, 5,8-dimethoxy-4-methyl-2-(3-methyl-1-piperidinyl)quinoline can modulate various physiological and pathological processes that are mediated by the receptor.
Biochemical and Physiological Effects:
5,8-dimethoxy-4-methyl-2-(3-methyl-1-piperidinyl)quinoline has been shown to modulate various biochemical and physiological processes that are mediated by the NMDA receptor. For example, 5,8-dimethoxy-4-methyl-2-(3-methyl-1-piperidinyl)quinoline can modulate synaptic plasticity, learning, and memory by blocking the activation of the NMDA receptor. 5,8-dimethoxy-4-methyl-2-(3-methyl-1-piperidinyl)quinoline can also modulate pain perception, addiction, and neurodegenerative diseases by blocking the activation of the NMDA receptor.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5,8-dimethoxy-4-methyl-2-(3-methyl-1-piperidinyl)quinoline has several advantages for lab experiments. First, 5,8-dimethoxy-4-methyl-2-(3-methyl-1-piperidinyl)quinoline is a potent and selective antagonist of the NMDA receptor, which makes it a valuable tool for investigating the role of the receptor in various physiological and pathological processes. Second, 5,8-dimethoxy-4-methyl-2-(3-methyl-1-piperidinyl)quinoline is relatively easy to synthesize and purify, which makes it accessible to many researchers. However, 5,8-dimethoxy-4-methyl-2-(3-methyl-1-piperidinyl)quinoline also has some limitations. For example, 5,8-dimethoxy-4-methyl-2-(3-methyl-1-piperidinyl)quinoline is not a perfect antagonist of the NMDA receptor, and it can also bind to other receptors and ion channels. Therefore, it is important to use 5,8-dimethoxy-4-methyl-2-(3-methyl-1-piperidinyl)quinoline in conjunction with other tools and techniques to ensure the specificity of the results.
Direcciones Futuras
There are several future directions for the use of 5,8-dimethoxy-4-methyl-2-(3-methyl-1-piperidinyl)quinoline in scientific research. First, 5,8-dimethoxy-4-methyl-2-(3-methyl-1-piperidinyl)quinoline can be used to investigate the role of the NMDA receptor in other physiological and pathological processes, such as epilepsy, stroke, and traumatic brain injury. Second, 5,8-dimethoxy-4-methyl-2-(3-methyl-1-piperidinyl)quinoline can be used in combination with other tools and techniques, such as optogenetics and calcium imaging, to investigate the dynamics of NMDA receptor signaling in real time. Third, 5,8-dimethoxy-4-methyl-2-(3-methyl-1-piperidinyl)quinoline can be used in drug discovery efforts to develop new drugs that target the NMDA receptor for the treatment of various neurological and psychiatric disorders.
Métodos De Síntesis
5,8-dimethoxy-4-methyl-2-(3-methyl-1-piperidinyl)quinoline can be synthesized through a multistep process starting from 2,5-dimethoxyaniline. The key step in the synthesis is the formation of the quinoline ring through a Pictet-Spengler reaction. The final product can be obtained through purification and crystallization.
Aplicaciones Científicas De Investigación
5,8-dimethoxy-4-methyl-2-(3-methyl-1-piperidinyl)quinoline has been used extensively in scientific research to investigate the role of the NMDA receptor in various physiological and pathological processes. For example, 5,8-dimethoxy-4-methyl-2-(3-methyl-1-piperidinyl)quinoline has been used to study the role of the NMDA receptor in synaptic plasticity, learning, and memory. 5,8-dimethoxy-4-methyl-2-(3-methyl-1-piperidinyl)quinoline has also been used to investigate the role of the NMDA receptor in pain perception, addiction, and neurodegenerative diseases.
Propiedades
IUPAC Name |
5,8-dimethoxy-4-methyl-2-(3-methylpiperidin-1-yl)quinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O2/c1-12-6-5-9-20(11-12)16-10-13(2)17-14(21-3)7-8-15(22-4)18(17)19-16/h7-8,10,12H,5-6,9,11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAGMKDLVNFKIBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C2=NC3=C(C=CC(=C3C(=C2)C)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,8-Dimethoxy-4-methyl-2-(3-methylpiperidin-1-yl)quinoline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-bromo-4-[(2-ethyl-1-piperidinyl)methyl]-6-methoxyphenol](/img/structure/B5140535.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-furamide](/img/structure/B5140539.png)
![4-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-phenylquinoline](/img/structure/B5140545.png)
![2-[5-(1-azepanylmethyl)-1H-tetrazol-1-yl]-N-isopropyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]acetamide](/img/structure/B5140547.png)
![3-chloro-5-methoxy-4-[(3-phenyl-2-propen-1-yl)oxy]benzonitrile](/img/structure/B5140558.png)
![N-({2-[benzyl(methyl)amino]-2,3-dihydro-1H-inden-2-yl}methyl)-2-[1,2,4]triazolo[1,5-a]pyrimidin-6-ylacetamide](/img/structure/B5140560.png)

![N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-tert-butylbenzamide](/img/structure/B5140570.png)

![3-(4-chlorophenyl)-5-methyl-7-(4-methyl-1-piperazinyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5140589.png)
![N-{2-methyl-4-[(phenylacetyl)amino]phenyl}-2-phenoxyacetamide](/img/structure/B5140597.png)
![4-(4-ethylphenyl)-2-[5-(4-methyl-1-piperazinyl)-2-nitrophenyl]-1(2H)-phthalazinone](/img/structure/B5140609.png)
![N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-2-methoxybenzamide](/img/structure/B5140616.png)
![9-[3-bromo-5-ethoxy-4-(2-propyn-1-yloxy)phenyl]-10-ethyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione](/img/structure/B5140618.png)